molecular formula C10H8N2O4 B1349859 (2,4-Dioxo-1,4-dihydrochinazolin-3(2H)-yl)essigsäure CAS No. 78754-94-6

(2,4-Dioxo-1,4-dihydrochinazolin-3(2H)-yl)essigsäure

Katalognummer: B1349859
CAS-Nummer: 78754-94-6
Molekulargewicht: 220.18 g/mol
InChI-Schlüssel: RQQGYSJFFRKGNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with two oxo groups at positions 2 and 4, and an acetic acid moiety at position 3. Quinazolinone derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Recent studies have highlighted the potential of (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid as an anticonvulsant agent. A novel synthesis approach led to the development of derivatives that were evaluated for their anticonvulsant properties.

Key Findings:

  • The compound was synthesized and tested for in vivo anticonvulsant activity using various models.
  • Molecular docking studies indicated a strong affinity for certain protein targets associated with anticonvulsant mechanisms, particularly carbonic anhydrase II (CA2) .
  • The lead derivative showed significant improvement in reducing convulsive episodes without impairing motor coordination in animal models .

Anticancer Properties

The anticancer potential of (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid has been explored through the synthesis of various derivatives. These compounds were screened against multiple cancer cell lines.

Research Overview:

  • A study utilized a domino synthesis method to create several derivatives of the compound, specifically targeting N-aryl and N-alkyl benzamides .
  • The synthesized compounds were tested against four cancer cell lines: A549 (lung), DU145 (prostate), B16-F10 (melanoma), and HepG2 (liver). Notably, compounds 3c, 3l, and 3o exhibited promising cytotoxicity .
  • In silico molecular docking studies confirmed that these compounds could effectively interact with DNA, acting as potential DNA intercalators .

Comparative Data Table

The following table summarizes the findings related to the anticonvulsant and anticancer activities of (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid derivatives:

Study Activity Cell Lines/Models Tested Key Findings
AnticonvulsantMice modelsSignificant reduction in convulsive episodes; no motor coordination impairment.
AnticancerA549, DU145, B16-F10, HepG2Compounds 3c, 3l, 3o showed promising cytotoxicity; effective DNA intercalation.

Case Study 1: Anticonvulsant Activity

A systematic study was conducted on a series of synthesized derivatives from (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. The lead compound demonstrated a significant reduction in seizure frequency in animal models. The docking studies provided insights into the interaction between the compound and target proteins associated with seizure activity.

Case Study 2: Anticancer Activity

Another research effort focused on synthesizing hybrid compounds combining quinazoline and amide functionalities. The evaluation of these compounds against various cancer cell lines revealed that specific derivatives not only inhibited cell growth but also exhibited mechanisms indicative of apoptosis induction.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid typically involves the reaction of 2-isothiocyanobenzoic acid esters with primary amines, such as glycine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazolinone core. The key steps in the synthesis include:

Industrial Production Methods

Industrial production methods for (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit a range of biological activities.

Wirkmechanismus

The mechanism of action of (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid involves its interaction with specific molecular targets. For example, it has been shown to act as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site. This interaction enhances the inhibitory effects of GABA, leading to anticonvulsant activity . Additionally, the compound can inhibit carbonic anhydrase II, which may contribute to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid include other quinazolinone derivatives such as:

Uniqueness

The uniqueness of (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid lies in its specific structure, which allows it to interact with multiple molecular targets. This makes it a versatile compound for the development of new drugs with diverse biological activities.

Biologische Aktivität

(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticonvulsant, anticancer, and enzyme inhibition properties.

  • Molecular Formula : C10H8N2O4
  • Molecular Weight : 220.18 g/mol
  • CAS Number : 78754-94-6

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. A systematic synthesis of derivatives led to the identification of compounds with significant anticonvulsant activity.

Key Findings:

  • In Vivo Studies : The compound was tested in mice models for efficacy against convulsive syndromes. The leading derivative demonstrated improved rates of convulsion control without impairing motor coordination, indicating a favorable safety profile .
  • Molecular Docking : Computational studies using SCIGRESS software revealed that certain derivatives showed high affinity for anticonvulsant protein biomes (PDB codes: 4COF, 3F8E). The docking scores correlated positively with experimental results, suggesting a mechanism involving the inhibition of carbonic anhydrase II (CA2) as a probable pathway for its anticonvulsant effects .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Quinazoline derivatives are known for their potential as anticancer agents due to their ability to inhibit key signaling pathways involved in tumor growth.

Case Study:

In a study assessing the cytotoxic effects against various cancer cell lines (A549, SW-480, and MCF-7), the compound exhibited IC50 values demonstrating significant antiproliferative activity:

  • A549 (Lung Cancer) : IC50 = 5.9 ± 1.7 µM
  • SW-480 (Colorectal Cancer) : IC50 = 2.3 ± 0.9 µM
  • MCF-7 (Breast Cancer) : IC50 = 5.65 ± 2.3 µM

These results indicate that the compound can induce apoptosis in cancer cells in a dose-dependent manner .

Enzyme Inhibition

The biological evaluation of (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid also extends to its role as an enzyme inhibitor.

Specific Findings:

  • The compound was screened against soluble epoxide hydrolase (sEH), showing significant inhibition at concentrations as low as 10 µM. This suggests potential therapeutic applications in managing conditions associated with sEH activity .

Summary of Biological Activities

Activity TypeKey Findings
AnticonvulsantEffective in vivo without motor impairment; docking studies support CA2 inhibition
AnticancerSignificant antiproliferative effects across multiple cancer cell lines; induces apoptosis
Enzyme InhibitionInhibits sEH at low concentrations; promising for therapeutic applications

Eigenschaften

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-8(14)5-12-9(15)6-3-1-2-4-7(6)11-10(12)16/h1-4H,5H2,(H,11,16)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQGYSJFFRKGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373140
Record name (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78754-94-6
Record name (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.